molecular formula C11H17ClN2O2S B8529751 ETHYL 2-(PIPERIDIN-4-YL)-1,3-THIAZOLE-4-CARBOXYLATE HYDROCHLORIDE

ETHYL 2-(PIPERIDIN-4-YL)-1,3-THIAZOLE-4-CARBOXYLATE HYDROCHLORIDE

Cat. No.: B8529751
M. Wt: 276.78 g/mol
InChI Key: NCTXWHKWULACPO-UHFFFAOYSA-N
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Description

ETHYL 2-(PIPERIDIN-4-YL)-1,3-THIAZOLE-4-CARBOXYLATE HYDROCHLORIDE is a compound that features a piperidine ring and a thiazole ring. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(PIPERIDIN-4-YL)-1,3-THIAZOLE-4-CARBOXYLATE HYDROCHLORIDE typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to ensure high yield and purity. These methods often utilize catalysts and controlled temperature and pressure conditions to optimize the reaction .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(PIPERIDIN-4-YL)-1,3-THIAZOLE-4-CARBOXYLATE HYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol .

Scientific Research Applications

ETHYL 2-(PIPERIDIN-4-YL)-1,3-THIAZOLE-4-CARBOXYLATE HYDROCHLORIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-(PIPERIDIN-4-YL)-1,3-THIAZOLE-4-CARBOXYLATE HYDROCHLORIDE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and thiazole derivatives, such as:

Uniqueness

ETHYL 2-(PIPERIDIN-4-YL)-1,3-THIAZOLE-4-CARBOXYLATE HYDROCHLORIDE is unique due to its specific combination of piperidine and thiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H17ClN2O2S

Molecular Weight

276.78 g/mol

IUPAC Name

ethyl 2-piperidin-4-yl-1,3-thiazole-4-carboxylate;hydrochloride

InChI

InChI=1S/C11H16N2O2S.ClH/c1-2-15-11(14)9-7-16-10(13-9)8-3-5-12-6-4-8;/h7-8,12H,2-6H2,1H3;1H

InChI Key

NCTXWHKWULACPO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2CCNCC2.Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 1,1-dimethylethyl 4-[4-(ethoxycarbonyl)-2-thiazolyl]-1-piperidinecarboxylate (11.1 g, 32.7 mmol) (i.e. the product of Example 1, Step A) in diethyl ether (100 mL) at 0° C. was treated with a solution of hydrogen chloride in diethyl ether (2 M, 166 mL, 331 mmol). The reaction mixture then was diluted with absolute ethanol (100 mL) and stirred overnight at room temperature. The reaction mixture was concentrated under reduced pressure, re-dissolved in ethanol and evaporated again to leave a solid. The resulting solid was placed under a high vacuum for several hours to give 10.38 g of the title compound as a hygroscopic white powder. This compound was of sufficient purity to use in subsequent reactions.
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Synthesis routes and methods II

Procedure details

A solution of 1,1-dimethylethyl 4-[4-(ethoxycarbonyl)-2-thiazolyl]-1-piperidine-carboxylate (11.1 g, 32.7 mmol) (i.e. the product of Example 1, Step A) in 100 mL of diethyl ether was treated with a solution of 2 M hydrogen chloride in diethyl ether (166 mL, 331 mmol) at 0° C. The resulting reaction precipitate was dissolved with 100 mL of absolute ethanol and was stirred overnight at room temperature. The reaction mixture was evaporated in vacuo, re-dissolved in ethanol and evaporated again to give a solid. The resulting solid was placed under a high vacuum for several hours to give 10.38 g of the title compound as a hygroscopic white powder.
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166 mL
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100 mL
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